2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide
Description
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.2139 g/mol It is characterized by the presence of a nitrophenyl group attached to a methylcarbamoyl moiety, which is further connected to a propanamide backbone
Properties
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(2)11(16)14-12(17)13-7-9-4-3-5-10(6-9)15(18)19/h3-6,8H,7H2,1-2H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUFMSPRSGCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide typically involves the reaction of 3-nitrobenzylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{3-nitrobenzylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-methyl-N-[(3-aminophenyl)methylcarbamoyl]propanamide.
Substitution: Depending on the nucleophile, products such as this compound derivatives.
Hydrolysis: 2-methylpropanoic acid and 3-nitrobenzylamine.
Scientific Research Applications
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The carbamoyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(4-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the para position.
2-methyl-N-[(2-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the ortho position.
2-methyl-N-[(3-chlorophenyl)methylcarbamoyl]propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
